molecular formula C23H25ClN4O5 B11431424 Ethyl 4-(4-chlorophenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(4-chlorophenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11431424
M. Wt: 472.9 g/mol
InChI Key: SLWVQTVKVJWHAH-UHFFFAOYSA-N
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Description

ETHYL 4-(4-CHLOROPHENYL)-6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a furan-2-carbonyl piperazine moiety, and a tetrahydropyrimidine core, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-CHLOROPHENYL)-6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Combining chlorophenyl derivatives with furan-2-carbonyl piperazine under controlled conditions.

    Cyclization Reactions: Formation of the tetrahydropyrimidine ring through cyclization of intermediate compounds.

    Esterification: Introduction of the ethyl ester group to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-CHLOROPHENYL)-6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

ETHYL 4-(4-CHLOROPHENYL)-6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-CHLOROPHENYL)-6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(4-ETHOXYBENZOYL)-1-PIPERAZINYL (2-FURYL)METHANONE: Shares structural similarities but differs in the substitution pattern.

    CETIRIZINE RELATED COMPOUND G: Contains a chlorophenyl group and piperazine moiety but has different functional groups and applications.

Uniqueness

ETHYL 4-(4-CHLOROPHENYL)-6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H25ClN4O5

Molecular Weight

472.9 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H25ClN4O5/c1-2-32-22(30)19-17(25-23(31)26-20(19)15-5-7-16(24)8-6-15)14-27-9-11-28(12-10-27)21(29)18-4-3-13-33-18/h3-8,13,20H,2,9-12,14H2,1H3,(H2,25,26,31)

InChI Key

SLWVQTVKVJWHAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CN3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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